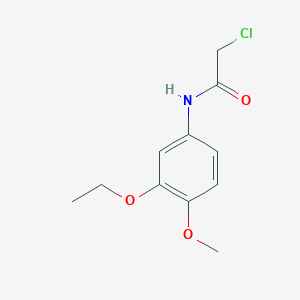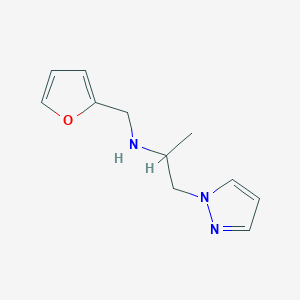![molecular formula C14H18N2S B7557988 4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline, commonly known as DTMA, is a chemical compound that belongs to the family of aniline derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Mecanismo De Acción
DTMA is known to interact with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Its fluorescent properties make it a valuable tool for studying the binding interactions between small molecules and biomolecules.
Biochemical and Physiological Effects:
DTMA has been shown to have low toxicity and is not known to have any significant physiological effects. However, its potential applications in photodynamic therapy for cancer treatment suggest that it may have some cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTMA has several advantages for lab experiments, including its high sensitivity as a fluorescent probe, low toxicity, and ease of synthesis. However, its limitations include its relatively low quantum yield and susceptibility to photobleaching.
Direcciones Futuras
There are several potential future directions for research on DTMA. One area of interest is the development of new applications for DTMA in biochemistry and materials science. Another area of interest is the synthesis of new derivatives of DTMA with improved properties such as higher quantum yield and increased stability. Finally, the development of new methods for the synthesis of DTMA and its derivatives may also be an area of future research.
Métodos De Síntesis
DTMA can be synthesized through a multistep reaction process that involves the condensation of 4-chloro-N-(thiophen-3-ylmethyl)aniline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper powder. The resulting product is then purified through column chromatography to obtain pure DTMA.
Aplicaciones Científicas De Investigación
DTMA has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study the binding interactions of small molecules with proteins and nucleic acids. DTMA has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, it has been used as a building block for the synthesis of novel organic materials with unique properties such as high conductivity and luminescence.
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-16(2)10-12-3-5-14(6-4-12)15-9-13-7-8-17-11-13/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGCZYYPJXCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)